N-benzyl-1-methylhydrazinecarbothioamide

Descripción general

Descripción

Métodos De Preparación

N-benzyl-1-methylhydrazinecarbothioamide can be synthesized through the reaction of N-benzyl-1-methylhydrazine with carbon disulfide (CS2) The reaction conditions typically involve the use of an appropriate solvent and controlled temperature to ensure the formation of the desired product

Análisis De Reacciones Químicas

N-benzyl-1-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form different hydrazine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-benzyl-1-methylhydrazinecarbothioamide belongs to a class of compounds known as thiosemicarbazones, which have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cellular proliferation in various cancer types, including solid tumors and hematological malignancies.

Case Studies

- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

- In vivo studies have shown that administration of this compound can reduce tumor growth in mouse models, highlighting its potential as a therapeutic agent .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of this compound. It has been found to exhibit inhibitory activity against monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases.

Case Studies

- A study reported that specific derivatives of this compound exhibited promising results in protecting neuronal cells from oxidative damage .

- In vitro assays demonstrated that these compounds could cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases .

Synthesis and Structural Modifications

The synthesis of this compound involves a straightforward reaction pathway that allows for structural modifications to enhance its biological activity.

Synthesis Overview

- The compound is synthesized through the reaction of benzylmethylcarbamothioic acid with hydrazine monohydrate under controlled heating conditions .

- Variations in the synthesis process can lead to derivatives with improved potency and selectivity.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-benzyl-1-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparación Con Compuestos Similares

N-benzyl-1-methylhydrazinecarbothioamide can be compared with other similar compounds, such as:

N-methylhydrazinecarbothioamide: This compound has a similar structure but lacks the benzyl group, which can affect its reactivity and applications.

N-benzylhydrazinecarbothioamide: This compound lacks the methyl group, which can also influence its chemical properties and uses.

Actividad Biológica

N-benzyl-1-methylhydrazinecarbothioamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

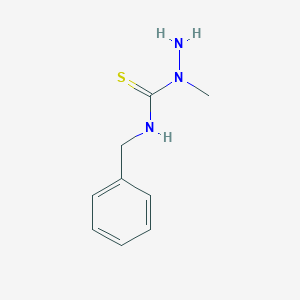

Chemical Structure and Properties

This compound is classified as a thiosemicarbazone derivative. Its structure can be represented as follows:

This compound features a hydrazine core with a benzyl group and a carbonothioamide moiety, which are crucial for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study highlighted its effectiveness against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through the activation of caspases and modulation of key apoptotic pathways.

- Cell Cycle Arrest : It has been shown to arrest cancer cells in the G2/M phase, likely due to the downregulation of cyclin-dependent kinases (Cdk) and upregulation of Cdk inhibitors like p21 .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Apoptosis induction |

| MCF-7 (Breast) | 3.8 | Cell cycle arrest |

| HL-60 (Leukemia) | 4.5 | Caspase activation |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies on THP-1 human monocyte cells revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The proposed mechanisms include:

- Inhibition of MAPK Pathways : The compound blocks the activation of JNK and p38 MAPK pathways, which are crucial for inflammatory responses.

- Reduction of Neutrophil Infiltration : In animal models of colitis, treatment with this compound reduced myeloperoxidase activity, indicating decreased neutrophil infiltration in inflamed tissues .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve:

- Disruption of Bacterial Cell Membranes : The compound interacts with bacterial cell membranes, leading to increased permeability and cell death.

- Inhibition of Key Enzymes : It may inhibit essential bacterial enzymes, disrupting metabolic pathways critical for bacterial survival .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Colitis Model in Rats : Administration of the compound significantly reduced colonic inflammation markers and improved histological scores in a rat model induced by dinitrobenzenesulfonic acid .

- Rheumatoid Arthritis : In collagen-induced arthritis models, treatment led to decreased levels of inflammatory cytokines and improved joint function, suggesting potential for treating autoimmune conditions .

- Cancer Cell Studies : In vitro experiments on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis through multiple pathways.

Propiedades

IUPAC Name |

1-amino-3-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAIXBMYEIAKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368309 | |

| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21076-23-3 | |

| Record name | N-benzyl-1-methylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.